1-Benzyl-6-hydroxy-7-cyano-5-azaindolin
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Overview
Description
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1. This compound belongs to the class of azaindolines, which are known for their diverse biological activities1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin from the web search results.Molecular Structure Analysis
The molecular formula of 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin is C15H13N3O2. The molecular weight is 251.28 g/mol2. However, the specific structural details of this compound are not available from the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin are not available from the search results.Scientific Research Applications
Synthesis and Pharmacological Studies
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin serves as a precursor in the synthesis of a new series of azaindole compounds, which demonstrate pharmacological activities targeting central adrenergic, histaminergic, and serotoninergic systems. These studies show the potential of 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin derivatives in the development of drugs affecting these systems (Azimov et al., 2004).
Anticancer Applications
Further investigations into 7-aryl-6-azaindole derivatives, including those structurally related to 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin, have demonstrated significant anticancer activity. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and show potential as vascular disrupting agents. This indicates a promising avenue for the development of novel anticancer agents with potent activity against various cancer cell lines (Lee et al., 2013).
HIV-1 Attachment Inhibition
Research into azaindole derivatives has led to the discovery of compounds effective as inhibitors of HIV-1 attachment. These compounds, developed from structures including 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin, display improved pharmaceutical properties and have advanced to clinical studies, demonstrating antiviral activity against HIV-1, which supports their potential as drug candidates for treating HIV-1 infections (Wang et al., 2009).
Luminescent Materials Development
Compounds derived from azaindoles, related to the chemical structure of 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin, have been explored for their luminescent properties. These studies involve the synthesis of novel blue luminescent organic compounds for use in electroluminescent devices, suggesting the utility of such derivatives in the development of materials for electronic and optoelectronic applications (Wu et al., 2001).
Safety And Hazards
The safety and hazards associated with 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin are not specified in the search results.
Future Directions
The future directions for the research and application of 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
1-benzyl-6-oxo-3,5-dihydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-8-13-14-12(9-17-15(13)19)6-7-18(14)10-11-4-2-1-3-5-11/h1-5,9H,6-7,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQCFJWPZRDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C(=O)NC=C21)C#N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353619 |
Source
|
Record name | 1-BENZYL-6-HYDROXY-7-CYANO-5-AZAINDOLIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin | |
CAS RN |
66751-31-3 |
Source
|
Record name | 2,3,5,6-Tetrahydro-6-oxo-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66751-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-BENZYL-6-HYDROXY-7-CYANO-5-AZAINDOLIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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